(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Overview
Description
“(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide” is a chemical compound that has been studied for its potential as a muscarinic M3 receptor antagonist . It is a conformationally restricted analogue of quinuclidin-3-yl benzhydrylcarbamate .
Synthesis Analysis
The synthesis of this compound involves the design of quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives and related compounds . These derivatives have shown high affinities for the M3 receptor, and selectivity for the M3 receptor over the M2 receptor .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Macrophage Activity : A study synthesized novel tetrahydronaphthalene derivatives and evaluated their effects on proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. Certain compounds decreased nitrite levels in a dose-dependent manner without exhibiting cytotoxic effects (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).
Anticoagulant Screening : Another research focused on chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and their anticoagulant effects in human plasma. Amidines and tetrahydronaphthamides showed more potent activity compared to other compounds (Nguyen & Ma, 2017).
Tumor Inhibitory and Antioxidant Activity : Research on polyfunctionally substituted tetrahydronaphthalene derivatives found that certain compounds showed promising potency against liver cancer cells and exhibited higher antioxidant activity than ascorbic acid (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Leukemia Cell Line Study : A study evaluated the apoptotic effects of tetrahydronaphthalene derivatives on a human chronic myelogenous leukemia cell line. Some compounds induced caspase 3 and PARP cleavage, suggesting potential in leukemia treatment (Koç et al., 2017).
Pharmacological Applications
Glycogen Phosphorylase Inhibitors : A study discovered that certain N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a tetrahydronaphthalene-1-carboxamide derivative, are potent glycogen phosphorylase inhibitors. This could be significant for diabetes management (Onda et al., 2008).
Antipsychotic Potential : Heterocyclic carboxamides, including tetrahydronaphthalene-1-carboxamide derivatives, were prepared and evaluated as potential antipsychotic agents. Some derivatives showed potent in vivo activities (Norman, Navas, Thompson, & Rigdon, 1996).
Material Science and Dye Applications
Selenium-Containing Dyes : Novel heterocyclic aryl monoazo organic compounds, including tetrahydronaphthalene-1-carboxamide derivatives, were synthesized for use in dyeing polyester fibers. These compounds showed promising biological activity (Khalifa et al., 2015).
Muscarinic Receptor Antagonists : Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were developed as muscarinic M3 receptor antagonists. They showed high affinity and selectivity, suggesting potential use in treating overactive bladder (Naito et al., 2005).
Future Directions
properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUDKGCYXPIZRH-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
CAS RN |
135729-78-1 | |
Record name | N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl] 5,6,7,8-tetrahydronaphthalene-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135729-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.